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Compound of Interest

Compound Name: 4-Hydroxymethyl-2-acetyl-pyridine

Cat. No.: B3064520 Get Quote

Disclaimer: As of late 2025, a comprehensive search of scientific literature and spectral

databases has revealed a lack of published experimental spectroscopic data (NMR, IR, MS)

specifically for 4-Hydroxymethyl-2-acetyl-pyridine. This guide, therefore, presents a detailed

prediction of the expected spectroscopic characteristics based on the analysis of structurally

related compounds. The experimental protocols provided are generalized for the analysis of

novel organic compounds of this nature.

This technical guide is intended for researchers, scientists, and professionals in drug

development, providing a foundational understanding of the anticipated spectroscopic

properties of 4-Hydroxymethyl-2-acetyl-pyridine.

Predicted Spectroscopic Data
The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared

(IR), and mass spectrometry (MS) data for 4-Hydroxymethyl-2-acetyl-pyridine. These

predictions are derived from the known spectral data of 2-acetylpyridine and 4-

(hydroxymethyl)pyridine.

Table 1: Predicted ¹H NMR Spectral Data for 4-Hydroxymethyl-2-acetyl-pyridine
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~8.6 Doublet 1H H6 (Pyridine)

~7.9 Doublet 1H H3 (Pyridine)

~7.5 Doublet of doublets 1H H5 (Pyridine)

~4.8 Singlet 2H -CH₂OH

~5.5 Singlet (broad) 1H -OH

~2.7 Singlet 3H -C(O)CH₃

Solvent: CDCl₃. Chemical shifts are referenced to TMS (0 ppm).

Table 2: Predicted ¹³C NMR Spectral Data for 4-Hydroxymethyl-2-acetyl-pyridine

Chemical Shift (δ, ppm) Assignment

~200 C=O (Acetyl)

~153 C2 (Pyridine)

~150 C4 (Pyridine)

~149 C6 (Pyridine)

~122 C3 (Pyridine)

~120 C5 (Pyridine)

~63 -CH₂OH

~26 -C(O)CH₃

Solvent: CDCl₃. Chemical shifts are referenced to TMS (0 ppm).

Table 3: Predicted Key IR Absorption Bands for 4-Hydroxymethyl-2-acetyl-pyridine
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Wavenumber (cm⁻¹) Intensity Assignment

3400-3200 Broad O-H stretch (Alcohol)

~3050 Medium C-H stretch (Aromatic)

~2950 Medium C-H stretch (Aliphatic)

~1700 Strong C=O stretch (Ketone)

~1600, ~1580 Medium-Strong
C=C and C=N stretch (Pyridine

ring)

~1400 Medium C-H bend (Aliphatic)

~1050 Strong C-O stretch (Primary alcohol)

Table 4: Predicted Mass Spectrometry Data for 4-Hydroxymethyl-2-acetyl-pyridine

m/z Predicted Fragment

151 [M]⁺ (Molecular Ion)

136 [M - CH₃]⁺

122 [M - CHO]⁺

108 [M - C(O)CH₃]⁺

93 [Pyridine-CH₂]⁺

78 [Pyridine]⁺

43 [CH₃CO]⁺

Experimental Protocols
The following are detailed, generalized methodologies for the spectroscopic analysis of a novel

compound such as 4-Hydroxymethyl-2-acetyl-pyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL

of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Add a small

amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a

frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.

¹H NMR Acquisition:

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

Acquire a one-dimensional ¹H NMR spectrum using a standard pulse sequence.

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10

ppm).

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

¹³C NMR Acquisition:

Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-220

ppm).

A larger number of scans will be necessary due to the lower natural abundance of ¹³C.

Data Processing: Process the raw data by applying Fourier transformation, phase correction,

and baseline correction. Integrate the peaks in the ¹H NMR spectrum and reference both

spectra to the internal standard.

Infrared (IR) Spectroscopy
Sample Preparation:

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto

the ATR crystal.
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KBr Pellet: Mix a small amount of the sample with dry potassium bromide (KBr) and press

into a thin, transparent pellet.

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

Data Acquisition:

Record a background spectrum of the empty sample compartment or the pure KBr pellet.

Record the sample spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

The final spectrum is presented as the ratio of the sample spectrum to the background

spectrum.

Data Analysis: Identify the characteristic absorption bands and assign them to the

corresponding functional groups in the molecule.

Mass Spectrometry (MS)
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent

(e.g., methanol, acetonitrile).

Instrumentation: Employ a mass spectrometer with an appropriate ionization source, such as

Electrospray Ionization (ESI) or Electron Impact (EI).

Data Acquisition:

Introduce the sample into the ion source.

Acquire the mass spectrum over a relevant mass-to-charge (m/z) range.

For structural elucidation, perform tandem MS (MS/MS) by selecting the molecular ion and

subjecting it to fragmentation.

Data Analysis: Identify the molecular ion peak to determine the molecular weight. Analyze

the fragmentation pattern to deduce the structure of the molecule.

Visualizations
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The following diagrams illustrate the logical workflow for the spectroscopic analysis of a novel

compound.
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Caption: Workflow for the synthesis and spectroscopic characterization.
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Caption: Integration of spectroscopic data for structural elucidation.
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To cite this document: BenchChem. [Spectroscopic Data of 4-Hydroxymethyl-2-acetyl-
pyridine: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3064520#spectroscopic-data-of-4-hydroxymethyl-2-
acetyl-pyridine-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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